

Physical and chemical properties of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

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Compound of Interest

	<i>Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate</i>
Compound Name:	<i>Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate</i>
Cat. No.:	B153220

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An In-depth Technical Guide to **Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of **tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate**. This chiral piperazine derivative is a crucial building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents.^{[1][2][3]} Its structural features, including a reactive secondary amine, a primary alcohol for further functionalization, and a removable tert-butoxycarbonyl (Boc) protecting group, make it an asset in the development of novel therapeutics.^{[2][3]}

Chemical Identity and Physical Properties

The compound is a chiral molecule and exists as two enantiomers, (S) and (R). The properties listed are often specific to one enantiomer, most commonly the (S)-form used in pharmaceutical synthesis.

Chemical Identifiers

The following table summarizes the key chemical identifiers for the (S)-enantiomer of the compound.

Identifier	Value
CAS Number	314741-40-7 [2] [3]
Molecular Formula	C10H20N2O3 [2] [3]
Molecular Weight	216.28 g/mol [2] [3]
IUPAC Name	tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate [2]
InChI	InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1 [2]
InChI Key	NSILYQWHARROMG-QMMMGPOBSA-N [2]
Canonical SMILES	CC(C)(C)OC(=O)N1CCNC(C1)CO [2]
Isomeric SMILES	CC(C)(C)OC(=O)N1CCN--INVALID-LINK--CO [2]

Note: The (R)-enantiomer is identified by CAS Number 278788-66-2.[\[4\]](#)[\[5\]](#)

Physical and Chemical Properties

This table outlines the key physical and chemical properties. Data for the corresponding (R)-enantiomer is used where specified.

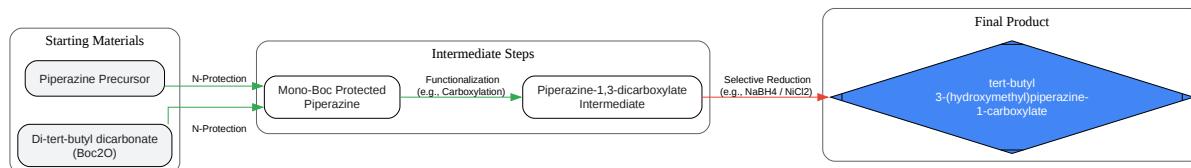
Property	Value
Appearance	White to off-white or light-yellow solid[4][6]
Melting Point	68-70°C ((R)-enantiomer)[5]
Boiling Point	322.9 °C at 760 mmHg (Predicted)[4][6][7]
Density	1.085 g/cm ³ (Predicted)[4][6][7]
Flash Point	149.1 °C[4][6]
pKa	14.97 (Predicted)[5][7]
Solubility	Soluble in Chloroform and Methanol (Slightly)[5]

Synthesis and Experimental Protocols

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a synthetic compound not found in nature. Its synthesis is critical for its application in drug discovery.

General Synthetic Strategy

The synthesis of this molecule requires careful control of protecting groups to achieve selective functionalization. A common strategy involves the selective N-protection of a piperazine precursor with a Boc group, which is stable in basic conditions but easily removed with acid.[2] The hydroxymethyl group can be introduced via the reduction of a corresponding carboxylic acid or ester derivative.[3]



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General Synthetic Workflow

Representative Experimental Protocol: Reduction Method

The following protocol is a representative example for the synthesis of **(S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate**, based on a common literature method involving the selective reduction of a dicarboxylate precursor.[\[3\]](#)

Objective: To synthesize **(S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate**.

Materials:

- 1-tert-butyl 3-methyl (S)-piperazine-1,3-dicarboxylate
- Nickel(II) chloride (NiCl_2)
- Sodium borohydride (NaBH_4)
- Anhydrous ethanol
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Inert gas (Nitrogen or Argon)

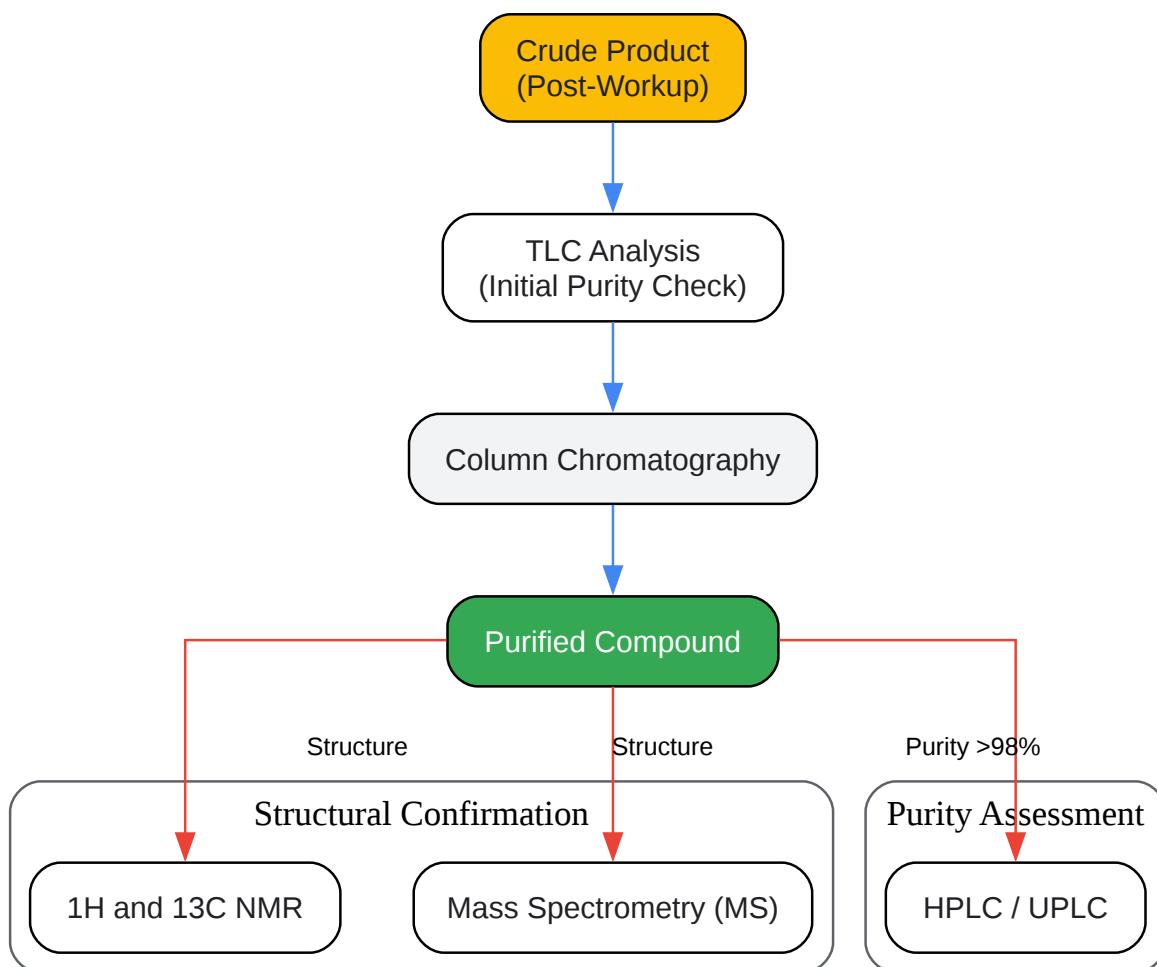
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-tert-butyl 3-methyl (S)-piperazine-1,3-dicarboxylate and nickel(II) chloride in anhydrous ethanol.

- Cooling: Cool the reaction mixture to 0°C using an ice bath.
- Reduction: While maintaining the temperature at 0°C, add sodium borohydride to the mixture in small portions over 30 minutes. Vigorous gas evolution may be observed.
- Reaction Monitoring: Stir the reaction mixture at 0°C for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the final product as a white or off-white solid.

Analytical Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

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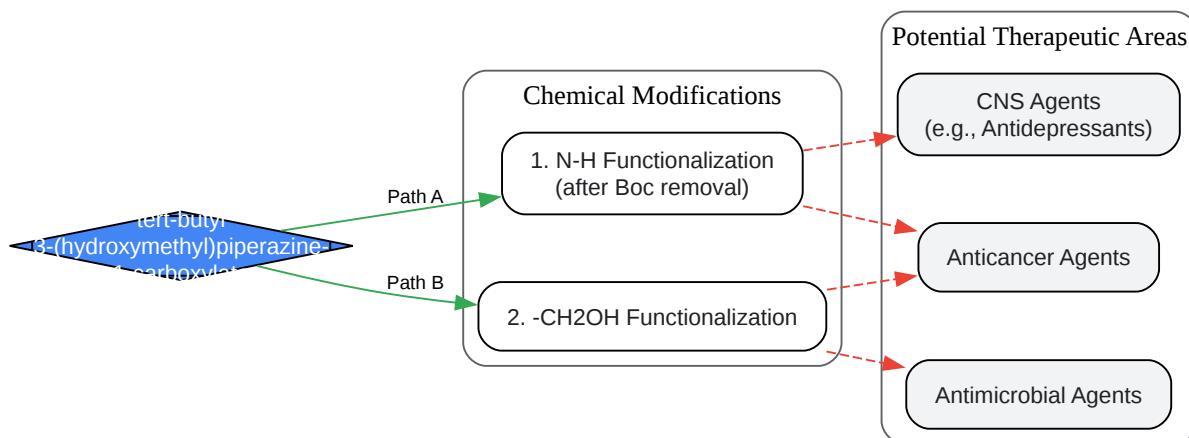
Post-Synthesis Analytical Workflow

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key structural motif and building block. The piperazine ring is a well-known pharmacophore present in numerous approved drugs, including those for antibacterial, antiallergic, and antipsychotic applications.[8]

The value of **tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate** lies in its two distinct points for chemical modification:

- The Secondary Amine: After deprotection (removal of the Boc group), this amine can be functionalized via alkylation, acylation, or reductive amination to introduce diverse substituents that can interact with biological targets.[3]
- The Primary Alcohol: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, allowing for the attachment of other molecular fragments.[3]



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Role as a Versatile Synthetic Intermediate

While specific signaling pathways for the title compound are not documented, as it is an intermediate, its derivatives have shown potential biological activities.[1] For instance, piperazine-containing compounds have been investigated for their ability to modulate neurotransmitter systems or inhibit specific enzymes involved in cancer cell proliferation.[2] The precise mechanism of action depends entirely on the final structure of the molecule synthesized from this versatile starting material.

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